molecular formula C17H21N5 B6794187 N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine

Cat. No.: B6794187
M. Wt: 295.4 g/mol
InChI Key: GEEBNTIPSARNRC-UHFFFAOYSA-N
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Description

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine is a complex organic compound with a unique structure that combines elements of indene, pyrazine, and pyrimidine

Properties

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-12-4-5-14(10-13(12)3-1)21-17-20-7-6-15(22-17)16-11-18-8-9-19-16/h6-9,11-14H,1-5,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEBNTIPSARNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(CC2C1)NC3=NC=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Derivative: This involves the hydrogenation of indene to produce the octahydro-1H-inden-5-yl intermediate.

    Pyrazine and Pyrimidine Coupling: The pyrazine and pyrimidine rings are synthesized separately and then coupled with the indene derivative through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazine or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or pyrimidine rings.

Scientific Research Applications

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-4-pyrazin-2-ylpyrimidin-2-amine: shares structural similarities with other compounds that contain indene, pyrazine, and pyrimidine moieties.

    This compound: is unique due to its specific combination of these moieties, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for diverse applications. This makes it a valuable compound for research and development in various fields.

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